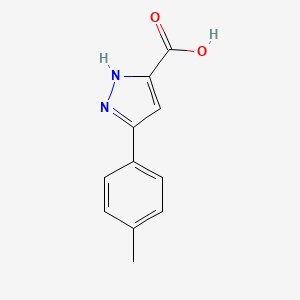

3-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c1-7-2-4-8(5-3-7)9-6-10(11(14)15)13-12-9/h2-6H,1H3,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGTWUOQARPOYER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NNC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10355932 | |

| Record name | 3-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10355932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890007-12-2 | |

| Record name | 3-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10355932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 3-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid: Pathways, Protocols, and Mechanistic Insights

Abstract

This technical guide provides an in-depth exploration of the synthetic pathways leading to 3-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid, a heterocyclic compound of significant interest in pharmaceutical and agrochemical research. Pyrazole derivatives are foundational scaffolds in drug discovery, recognized for a wide spectrum of biological activities including anti-inflammatory, analgesic, and herbicidal properties.[1][2][3] This document is intended for researchers, medicinal chemists, and drug development professionals, offering a detailed analysis of prevalent synthetic strategies. We will dissect the mechanistic underpinnings of the Knorr pyrazole synthesis and related one-pot methodologies, provide validated, step-by-step experimental protocols, and present a comparative analysis to guide the selection of the most appropriate synthetic route.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole nucleus is a privileged five-membered heterocyclic motif containing two adjacent nitrogen atoms. Its unique electronic properties and structural rigidity make it a cornerstone in the design of bioactive molecules.[4][5] The title compound, this compound, serves as a crucial intermediate for synthesizing a diverse array of more complex molecules, including potent COX-2 inhibitors, fungicides, and other therapeutic agents.[1][3][4] The strategic placement of the p-tolyl group at the C3 position and the carboxylic acid at C5 allows for multiple points of diversification, making efficient and regioselective synthesis a critical objective for organic and medicinal chemists. This guide focuses on elucidating the most robust and practical methods to achieve this goal.

Retrosynthetic Analysis

A logical disconnection of the target molecule reveals two primary synthetic strategies, both centered around the formation of the pyrazole ring. The choice of pathway is typically dictated by the availability of starting materials, desired scale, and reaction efficiency.

The most common approaches involve the cyclocondensation of a hydrazine with a 1,3-dicarbonyl compound (Knorr synthesis) or an appropriately substituted α,β-unsaturated carbonyl system (chalcone derivative).

Primary Synthetic Pathway: The One-Pot Claisen-Knorr Condensation

The most direct and widely employed method for synthesizing 3-aryl-1H-pyrazole-5-carboxylic acids is a one-pot sequence that combines a Claisen condensation with a subsequent Knorr pyrazole synthesis and hydrolysis.[6] This approach is highly efficient, minimizing intermediate isolation steps and improving overall yield.

Conceptual Overview & Mechanism

The synthesis initiates with a base-mediated Claisen condensation between 4-methylacetophenone and diethyl oxalate. The base, typically sodium methoxide, deprotonates the α-carbon of the acetophenone to generate an enolate. This enolate then acts as a nucleophile, attacking one of the electrophilic carbonyls of diethyl oxalate. Subsequent collapse of the tetrahedral intermediate eliminates an ethoxide ion, yielding a 1,3-diketoester intermediate (ethyl 2,4-dioxo-4-(p-tolyl)butanoate).

Without isolation, this intermediate is treated with hydrazine hydrate in an acidic or neutral medium. The more reactive ketone carbonyl (at C4) is first attacked by a nitrogen atom of hydrazine to form a hydrazone. The second nitrogen atom of the hydrazine then performs an intramolecular nucleophilic attack on the ester carbonyl, leading to cyclization. Dehydration of the resulting heterocyclic intermediate yields the stable aromatic pyrazole ring. A final hydrolysis step, typically with sodium hydroxide, converts the ethyl ester to the desired carboxylic acid.

Experimental Protocol: One-Pot Synthesis

This protocol is adapted from established literature procedures for similar transformations.[6]

Materials:

-

Sodium methoxide (MeONa)

-

Lithium chloride (LiCl), anhydrous

-

Tetrahydrofuran (THF), anhydrous

-

4-Methylacetophenone

-

Diethyl oxalate

-

Hydrazine hydrate

-

Ethanol (EtOH), anhydrous

-

Trifluoroacetic acid (TFA) or Glacial Acetic Acid

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl), 10% aqueous solution

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Step 1: Claisen Condensation. To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous THF (30 mL), sodium methoxide (1.2 eq), and anhydrous lithium chloride (1.2 eq). Stir the suspension at room temperature.

-

Add 4-methylacetophenone (1.0 eq) and diethyl oxalate (1.3 eq) to the mixture.

-

Stir the resulting mixture at room temperature for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting acetophenone is consumed.

-

Step 2: Knorr Cyclization. Concentrate the reaction mixture under reduced pressure to remove the THF.

-

To the residue, add anhydrous ethanol (30 mL), followed by hydrazine hydrate (1.5 eq). Add a catalytic amount of acid (e.g., 3-5 drops of glacial acetic acid or TFA).[7]

-

Heat the mixture to reflux (approx. 80 °C) and stir for 6-12 hours. Monitor the formation of the pyrazole ester by TLC.

-

Step 3: Hydrolysis. After cooling the reaction slightly, add a solution of sodium hydroxide (4.0 eq) in water (5 mL) to the reaction flask.

-

Heat the mixture to reflux for an additional 2-4 hours to facilitate the saponification of the ester.

-

Workup and Purification. Cool the reaction mixture to room temperature and concentrate it in vacuo to remove the ethanol.

-

Add water (30 mL) and dichloromethane (30 mL) to the residue. Carefully acidify the aqueous layer with 10% HCl until the pH is approximately 3-4, which will precipitate the carboxylic acid product.

-

Separate the layers. Extract the aqueous layer with dichloromethane (2 x 20 mL).

-

Combine the organic layers, wash with brine (2 x 30 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford pure this compound.

Alternative Pathway: Synthesis from Chalcone Precursors

An alternative, though often more circuitous route for this specific target, involves the use of chalcones (α,β-unsaturated ketones). The general synthesis of pyrazoles from chalcones is a well-established transformation.[8][9]

Conceptual Overview

This pathway begins with a Claisen-Schmidt condensation between an acetophenone and an aldehyde to form the chalcone backbone.[10][11] To obtain the desired C5-carboxylic acid, the aldehyde component must be a derivative of glyoxylic acid. The resulting chalcone is then reacted with hydrazine. This reaction typically proceeds via a Michael addition of hydrazine to the β-carbon of the enone, followed by intramolecular cyclization and dehydration to form a pyrazoline, which is subsequently oxidized to the aromatic pyrazole.

This method can be limited by the stability and reactivity of the glyoxylic acid derivative and may suffer from lower regioselectivity compared to the Knorr synthesis approach.

Comparative Analysis of Synthetic Pathways

The choice between these primary pathways depends on several factors, which are summarized below.

| Feature | Pathway A: One-Pot Claisen-Knorr | Pathway B: From Chalcone |

| Number of Steps | 1-2 (One-pot sequence) | 3-4 (Requires intermediate isolation) |

| Starting Materials | Readily available bulk chemicals | Requires functionalized aldehyde (glyoxylate) |

| Typical Yields | Moderate to Good (often >60%)[6] | Variable, can be lower due to multiple steps |

| Regioselectivity | Generally high and predictable | Can be an issue depending on substituents |

| Scalability | Well-suited for large-scale synthesis | More complex for scale-up |

| Key Advantage | High efficiency, atom and step economy | Modular (chalcones are versatile intermediates) |

| Key Limitation | Requires anhydrous conditions for Claisen step | More steps, potential for side reactions |

Conclusion

The synthesis of this compound is most effectively and efficiently achieved through a one-pot Claisen condensation followed by a Knorr pyrazole synthesis and subsequent hydrolysis. This method leverages readily available starting materials and minimizes operational complexity, making it the preferred route for both laboratory and potential industrial-scale production. While alternative pathways, such as those proceeding through chalcone intermediates, are mechanistically feasible, they often present greater challenges in terms of step economy and regiocontrol for this specific target. The protocols and analyses presented in this guide offer a robust framework for researchers to successfully synthesize this valuable heterocyclic building block for applications in drug discovery and materials science.

References

- BenchChem. Application Notes & Protocols: Synthesis of Pyrazole Derivatives from β-Keto Esters.

- MCRs, M. A. A. R. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules.

- Bakanas, I. J., & Moura-Letts, G. Synthesis of Tetrasubstituted Pyrazoles from Substituted Hydrazines and β-Keto Esters. ACS Publications.

- Gu, Y., et al. “One-Pot” Synthesis of 4-Substituted 1,5-Diaryl-1H-pyrazole-3-carboxylic Acids via a MeONa/LiCl-Mediated Sterically Hindered Claisen Condensation–Knorr Reaction–Hydrolysis Sequence. SynOpen.

- St-Gelais, M., et al. Synthesis of pH Dependent Pyrazole, Imidazole, and Isoindolone Dipyrrinone Fluorophores Using a Claisen-Schmidt Condensation Approach. JoVE.

- J&K Scientific. 3-Methyl-1-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid | 885-46-1.

- Royal Society of Chemistry. Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry.

- JoVE. Video: Synthesis of pH Dependent Pyrazole, Imidazole, and Isoindolone Dipyrrinone Fluorophores using a Claisen-Schmidt Condensation Approach.

- Beilstein Journals. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps.

- Chem-Impex. This compound.

- Ejcm. PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation.

- Chem-Impex. 3-Methyl-1-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid.

- Thieme Chemistry. Regioselective Synthesis of 3,5-Disubstituted Pyrazoles.

- Bentham Science. An Update on the Synthesis and Pharmacological Properties of Pyrazoles Obtained from Chalcone.

- ResearchGate. Synthesis of New Chalcones and Pyrazoles Derived from Dehydroacetic Acid.

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation | European Journal of Cardiovascular Medicine [healthcare-bulletin.co.uk]

- 5. Regioselective Synthesis of 3,5-Disubstituted Pyrazoles - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]

- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. benthamscience.com [benthamscience.com]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of pH Dependent Pyrazole, Imidazole, and Isoindolone Dipyrrinone Fluorophores Using a Claisen-Schmidt Condensation Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Video: Synthesis of pH Dependent Pyrazole, Imidazole, and Isoindolone Dipyrrinone Fluorophores using a Claisen-Schmidt Condensation Approach [jove.com]

physicochemical properties of 3-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid

An In-depth Technical Guide to the Physicochemical Properties of 3-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid

Authored by a Senior Application Scientist

Foreword: A Molecule of Versatility and Potential

In the landscape of modern medicinal and agricultural chemistry, the pyrazole scaffold stands as a cornerstone of innovation. Its derivatives are renowned for a wide spectrum of biological activities. Among these, This compound (CAS No. 890007-12-2) has emerged as a particularly valuable building block.[1] This molecule is a key intermediate in the synthesis of novel therapeutic agents, notably in the realms of anti-inflammatory and analgesic drug discovery.[1] Furthermore, its structural motifs have found utility in the development of advanced agrochemicals, such as targeted herbicides.[1]

The efficacy and behavior of this compound—whether in a biological system or a chemical reaction—are fundamentally governed by its physicochemical properties. Understanding these characteristics is not merely an academic exercise; it is the critical first step in rational drug design, formulation development, and process chemistry. This guide provides an in-depth exploration of the core , grounded in established analytical techniques. We will not only present the data but also delve into the causality behind the experimental methodologies, offering the field-proven insights necessary for researchers, scientists, and drug development professionals to harness the full potential of this versatile compound.

Compound Identity and Structure

A precise understanding of a compound begins with its unambiguous identification and molecular structure.

Chemical Structure:

Caption: Workflow for Capillary Melting Point Determination.

Solubility: The Gateway to Bioavailability and Formulation

Solubility is a critical parameter that influences a compound's absorption, distribution, and overall bioavailability. For drug candidates, poor aqueous solubility is a major hurdle. Understanding a compound's solubility profile in various solvents is also essential for designing purification methods (e.g., recrystallization) and creating suitable formulations. As a carboxylic acid, the solubility of this compound is expected to be pH-dependent, being more soluble in basic aqueous solutions where it can form a salt. [2]

This protocol provides a reliable method for determining solubility in various solvents. [3] Principle: An excess of the solute is equilibrated with a known volume of solvent at a constant temperature. A known volume of the resulting saturated solution is then isolated, the solvent is evaporated, and the mass of the remaining solute is measured.

Methodology:

-

Equilibration: Add an excess amount of this compound to a series of vials, each containing a precise volume (e.g., 5.0 mL) of the desired solvents (e.g., Water, pH 7.4 Phosphate Buffer, DMSO, Ethanol, Methanol). Ensure solid is visible.

-

Incubation: Seal the vials and place them in a shaker or agitator within a constant temperature bath (e.g., 25 °C or 37 °C) for 24-48 hours to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 2 hours for the undissolved solid to settle. Alternatively, centrifuge the vials to pellet the excess solid.

-

Sample Withdrawal: Carefully withdraw a precise aliquot (e.g., 1.00 mL) of the clear supernatant from each vial, taking care not to disturb the solid residue.

-

Solvent Evaporation: Transfer the aliquot to a pre-weighed, dry vial. Evaporate the solvent completely using a gentle stream of nitrogen or a vacuum oven at an appropriate temperature.

-

Quantification: Once the solvent is removed, re-weigh the vial containing the solid residue.

-

Calculation: The solubility is calculated using the following formula: Solubility (mg/mL) = (Mass of vial with residue - Mass of empty vial) / Volume of aliquot withdrawn

| Solvent | Expected Qualitative Solubility |

| Water (neutral) | Low / Insoluble |

| 5% aq. NaHCO₃ | Soluble (forms salt) [2] |

| 5% aq. NaOH | Soluble (forms salt) [2] |

| 5% aq. HCl | Insoluble |

| Dimethyl Sulfoxide (DMSO) | Soluble |

| Ethanol | Sparingly Soluble / Soluble |

| Methanol | Sparingly Soluble / Soluble |

Acidity (pKa): The Determinant of Ionization

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a pharmaceutical compound, the pKa value is paramount as it determines the extent of ionization at a given pH. The ionization state affects solubility, membrane permeability, and binding to the biological target. As this compound possesses a carboxylic acid group, its pKa is expected to be in the typical range for carboxylic acids (around 3-5). [4]Studies on similar 5-aryl-1H-pyrazole-3-carboxylic acids predict a pKa for the carboxyl group in the range of 3.6 - 4.0. [5]

This is the gold-standard method for determining pKa values. [3] Principle: A solution of the acidic compound is titrated with a standardized strong base (e.g., NaOH). The pH of the solution is monitored throughout the titration. The pKa is the pH at which the acid is half-neutralized (i.e., [Acid] = [Conjugate Base]).

Methodology:

-

Solution Preparation:

-

Prepare a standardized solution of ~0.1 M NaOH.

-

Accurately prepare a solution of this compound (e.g., 0.05 M) in a suitable solvent system (e.g., water with a small amount of co-solvent like methanol if needed to ensure initial solubility).

-

-

Titration Setup:

-

Calibrate a pH meter using at least two standard buffer solutions (e.g., pH 4.00 and 7.00).

-

Place a known volume of the acid solution into a beaker with a magnetic stir bar.

-

Immerse the calibrated pH electrode and a temperature probe into the solution.

-

-

Titration Process:

-

Record the initial pH of the solution.

-

Add the standardized NaOH solution in small, precise increments (e.g., 0.1 mL) from a burette.

-

After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH.

-

Continue the titration well past the equivalence point (the point of steepest pH change).

-

-

Data Analysis:

-

Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis) to generate the titration curve.

-

Determine the equivalence point volume (Vₑ), which corresponds to the inflection point of the curve. This can be found more accurately from the peak of a first-derivative plot (ΔpH/ΔV vs. Volume).

-

The pKa is the pH value on the titration curve that corresponds to half the equivalence point volume (Vₑ/2).

-

Caption: Workflow for pKa Determination by Potentiometric Titration.

Lipophilicity (LogP): A Predictor of Drug-Likeness

Lipophilicity, the affinity of a molecule for a lipid-like environment, is one of the most important properties in drug design. It is commonly quantified as the partition coefficient (P), which is the ratio of a compound's concentration in a nonpolar solvent (typically n-octanol) to its concentration in an aqueous solvent (water) at equilibrium. The logarithmic form, LogP, is more commonly used. [6]LogP is a key component of Lipinski's Rule of 5, which predicts the "drug-likeness" of a compound; a LogP value not greater than 5 is generally preferred for oral bioavailability. [7][8] For an ionizable molecule like a carboxylic acid, the distribution coefficient (LogD) is often more relevant as it is pH-dependent. LogD measures the partition of all species (ionized and non-ionized) at a specific pH, often physiological pH 7.4. [6]

The shake-flask method is the traditional and most reliable "gold standard" for LogP determination. [7][9] Principle: The compound is dissolved in a biphasic system of n-octanol and water (or buffer for LogD). After vigorous mixing and separation, the concentration of the compound in each phase is measured, and the ratio is calculated.

Methodology:

-

Solvent Preparation: Pre-saturate n-octanol with water (or pH 7.4 buffer for LogD) and vice-versa by mixing them vigorously for 24 hours and then allowing the phases to separate. This prevents volume changes during the experiment.

-

Sample Preparation: Prepare a stock solution of the compound in the organic phase (pre-saturated n-octanol). The initial concentration should be chosen to ensure it can be accurately measured in both phases after partitioning.

-

Partitioning:

-

In a separation funnel or vial, combine a precise volume of the n-octanol stock solution with a precise volume of the pre-saturated aqueous phase (e.g., a 1:1 volume ratio).

-

Shake the mixture vigorously for a set period (e.g., 1-2 hours) to facilitate partitioning and ensure equilibrium is reached.

-

-

Phase Separation: Allow the mixture to stand undisturbed until the two phases are completely separated. Centrifugation can be used to accelerate and improve the separation.

-

Quantification:

-

Carefully remove an aliquot from each phase (n-octanol and aqueous).

-

Determine the concentration of the compound in each aliquot using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC), which is generally preferred for its sensitivity and specificity.

-

-

Calculation:

-

LogP = log₁₀ ( [Concentration in Octanol] / [Concentration in Water] )

-

LogD = log₁₀ ( [Concentration in Octanol] / [Concentration in Buffer] )

-

Caption: Workflow for LogP/LogD Determination by Shake-Flask Method.

Summary and Conclusion

The define its behavior and potential as a bioactive molecule. Its high melting point indicates significant crystalline stability. While its neutral form has low aqueous solubility, its carboxylic acid moiety (pKa ≈ 3.6-4.0) allows for greatly enhanced solubility in basic environments through salt formation, a key consideration for formulation. The lipophilicity (LogP/LogD) will dictate its ability to cross biological membranes, a critical factor for its use as a potential anti-inflammatory or analgesic agent.

The experimental protocols detailed in this guide provide a robust framework for researchers to either verify reported values or generate new, reliable data. A thorough characterization of these properties is an indispensable step in the journey from a promising chemical entity to a successful therapeutic or agrochemical product.

References

-

Avdeef, A., Box, K. J., Comer, J. E., Hibbert, C., & Tam, K. Y. (1996). Interlaboratory study of log P determination by shake-flask and potentiometric methods. Journal of Pharmaceutical and Biomedical Analysis, 14(11), 1405-13. Retrieved from [Link]

-

Soares, S. O., Sarmento, B., & Ferreira, D. C. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. Retrieved from [Link]

-

Cambridge MedChem Consulting. (n.d.). LogP/D. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 818267, this compound. Retrieved from [Link]

-

Bhal, S. K. (2024). LogP / LogD shake-flask method. protocols.io. Retrieved from [Link]

-

Bhal, S. K. (2024). LogP / LogD shake-flask method v1. ResearchGate. Retrieved from [Link]

- University of Minnesota. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

-

University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

-

Tihanyi, T. T., et al. (2001). Comparisons of pKa and log P values of some carboxylic and phosphonic acids: Synthesis and measurement. Bioorganic & Medicinal Chemistry, 9(12), 3345-3350. Retrieved from [Link]

-

LibreTexts Chemistry. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

-

Westlab Canada. (2023). Measuring the Melting Point. Retrieved from [Link]

-

Cerchia, C., et al. (2015). 5-Aryl-1H-pyrazole-3-carboxylic acids as selective inhibitors of human carbonic anhydrases IX and XII. Bioorganic & Medicinal Chemistry Letters, 25(15), 2893-2898. Retrieved from [Link]

-

Organic Chemistry Tutor. (n.d.). How to Estimate the pKa Values Using the pKa Table. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. www1.udel.edu [www1.udel.edu]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. organicchemistrytutor.com [organicchemistrytutor.com]

- 5. Secure Verification [cherry.chem.bg.ac.rs]

- 6. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 7. LogP / LogD shake-flask method [protocols.io]

- 8. researchgate.net [researchgate.net]

- 9. encyclopedia.pub [encyclopedia.pub]

A Technical Guide to 3-(4-methylphenyl)-1H-pyrazole-5-carboxylic Acid: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid is a heterocyclic organic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. Its pyrazole core is a well-established pharmacophore, present in a variety of clinically approved drugs. This guide provides an in-depth overview of its chemical identity, a detailed synthetic protocol, and explores its potential therapeutic applications, with a focus on its putative anti-inflammatory and analgesic properties.

Chemical Identity and Physicochemical Properties

The fundamental characteristics of this compound are summarized in the table below, providing a foundational understanding of this molecule for researchers.

| Property | Value | Source(s) |

| CAS Number | 890007-12-2 | [1] |

| Molecular Formula | C₁₁H₁₀N₂O₂ | [1] |

| Molecular Weight | 202.21 g/mol | [1] |

| IUPAC Name | This compound | |

| Appearance | White powder | [1] |

| Melting Point | 252-258 °C | [1] |

| Purity | ≥ 98% (HPLC) | [1] |

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process, beginning with a Claisen condensation followed by a cyclocondensation reaction and subsequent hydrolysis. This method is adaptable and allows for the generation of various pyrazole derivatives.[2]

Step 1: Synthesis of the Intermediate Ethyl 2,4-dioxo-4-(p-tolyl)butanoate

The initial step involves the Claisen condensation of 4-methylacetophenone with diethyl oxalate in the presence of a base, such as sodium ethoxide, to yield the β-dicarbonyl intermediate, ethyl 2,4-dioxo-4-(p-tolyl)butanoate.[2]

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve 4-methylacetophenone and diethyl oxalate in absolute ethanol.

-

Base Addition: Slowly add a solution of sodium ethoxide in ethanol to the reaction mixture with stirring.

-

Reaction Monitoring: Stir the mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, acidify the mixture and extract the product with a suitable organic solvent.

-

Purification: Purify the crude product by recrystallization to obtain ethyl 2,4-dioxo-4-(p-tolyl)butanoate.[3]

Step 2: Synthesis of this compound

The resulting ethyl 2,4-dioxo-4-(p-tolyl)butanoate is then reacted with hydrazine hydrate in a cyclocondensation reaction to form the pyrazole ring. The final step is the hydrolysis of the ethyl ester to the carboxylic acid.[2]

Experimental Protocol:

-

Reaction Setup: Dissolve the intermediate, ethyl 2,4-dioxo-4-(p-tolyl)butanoate, in a suitable solvent such as absolute ethanol.[2]

-

Hydrazine Addition: Add hydrazine hydrate dropwise to the solution with stirring.[2]

-

Reflux: Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction by TLC.[2]

-

Hydrolysis: Upon completion of the cyclization, add a solution of sodium hydroxide and continue to heat under reflux to hydrolyze the ester.

-

Work-up: Cool the reaction mixture and pour it into ice-cold water. Acidify with a suitable acid to precipitate the carboxylic acid.[2]

-

Isolation and Purification: Collect the precipitated solid by filtration, wash with cold water, and dry. The crude product can be purified by recrystallization from a suitable solvent like ethanol.[2]

Caption: The proposed mechanism of action for this compound via the inhibition of COX enzymes.

Applications in Research and Development

This compound serves as a valuable building block in the synthesis of more complex bioactive molecules. [1][4]Its versatile structure allows for further modifications to enhance biological activity and selectivity.

-

Pharmaceutical Development: It is a key intermediate for creating novel anti-inflammatory and analgesic drugs. [1][4][5][6]* Agrochemical Chemistry: This compound has shown promise in the development of herbicides and fungicides. [1][4][5][6]* Material Science: It can be used in the formulation of advanced materials, including polymers and coatings. [5]* Biochemical Research: It can be utilized in biochemical assays to study enzyme interactions and metabolic pathways. [5]

Conclusion

This compound is a compound of significant interest with a straightforward synthetic route and considerable potential for therapeutic applications. Its structural resemblance to known COX-2 inhibitors makes it a compelling candidate for further investigation as a novel anti-inflammatory and analgesic agent. This guide provides a comprehensive foundation for researchers and drug development professionals to explore the full potential of this promising molecule.

References

-

Local Food. (n.d.). 3-Methyl-1-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Synthesis and evaluation of analgesic, anti-inflammatory, and anticancer activities of new pyrazole-3(5)-carboxylic acid derivatives. Retrieved from [Link]

-

PubMed. (2024). Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. Retrieved from [Link]

-

ResearchGate. (2012). Synthesis and evaluation of analgesic, anti-inflammatory, and anticancer activities of new pyrazole-3(5)-carboxylic acid derivatives. Retrieved from [Link]

-

PubMed Central. (2016). Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Retrieved from [Link]

-

Amerigo Scientific. (n.d.). 3-Methyl-1-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid. Retrieved from [Link]

-

ElectronicsAndBooks. (n.d.). Synthesis and COX-2 inhibitory properties of N-phenyl- and N-benzyl-substituted amides of 2-(4-methylsulfonylphenyl)cyclopent-1-. Retrieved from [Link]

-

ScienceDirect. (n.d.). One-pot synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol (7b) and furopyrazole 5c–f. Retrieved from [Link]

-

Chahal Publishers. (n.d.). Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 2,4-dioxo-4-(p-tolyl)butanoate. Retrieved from [Link]

-

PubMed Central. (n.d.). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Retrieved from [Link]

-

PubMed. (2019). COX-1/COX-2 inhibition assays and histopathological study of the new designed anti-inflammatory agent with a pyrazolopyrimidine core. Retrieved from [Link]

-

Asian Journal of Chemistry. (n.d.). 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Retrieved from [Link]

-

PubMed Central. (n.d.). Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors. Retrieved from [Link]

-

ResearchGate. (2013). The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. Retrieved from [Link]

-

ResearchGate. (2018). Reactions of 3-Arylhydrazono-2,4-dioxobutanoates with Hydrazine Hydrate. Retrieved from [Link]

-

The Royal Society of Chemistry. (2017). Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one. Retrieved from [Link]

-

Russian Journal of General Chemistry. (2018). Reactions of 3-Arylhydrazono-2,4-dioxobutanoates with Hydrazine Hydrate. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Ethyl 2,4-dioxo-4-(p-tolyl)butanoate | C13H14O4 | CID 595052 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. Lomax Incubator Farm | Virtual tour generated by Panotour [localfood.ces.ncsu.edu]

- 6. jk-sci.com [jk-sci.com]

biological activity of pyrazole carboxylic acid derivatives.

An In-Depth Technical Guide to the Biological Activity of Pyrazole Carboxylic Acid Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a cornerstone scaffold in medicinal chemistry.[1] When functionalized with a carboxylic acid moiety, its derivatives gain access to a vast chemical space, enabling interactions with a wide array of biological targets. This guide provides a comprehensive exploration of the diverse biological activities exhibited by pyrazole carboxylic acid derivatives, delving into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies crucial for their synthesis and evaluation. We will examine their roles as anticancer, antimicrobial, anti-inflammatory, and antiviral agents, offering field-proven insights to guide future drug discovery and development efforts.

Introduction: The Pyrazole Carboxylic Acid Scaffold

Heterocyclic compounds form the building blocks for a significant portion of known pharmaceuticals.[2][3] Among them, pyrazole derivatives are of paramount importance, found in approved drugs such as the anti-inflammatory agent Celecoxib, the anti-obesity drug Rimonabant, and the analgesic Difenamizole.[4] The introduction of a carboxylic acid group (or its bioisosteres like amides and esters) onto the pyrazole ring is a critical design element. This functional group can act as a key pharmacophore, forming hydrogen bonds, salt bridges, or other electrostatic interactions within the active site of a target protein, thereby anchoring the molecule and driving its biological effect. The inherent stability and synthetic tractability of the pyrazole ring allow for systematic modification at various positions, making it an ideal scaffold for probing structure-activity relationships and optimizing drug-like properties.[5]

This guide will dissect the major therapeutic areas where these derivatives have shown significant promise.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

The search for novel anticancer agents remains a global priority. Pyrazole derivatives have emerged as a promising class of compounds with potent anti-proliferative activity against a broad range of tumor cell lines.[6][7] Their mechanisms of action are diverse, ranging from enzyme inhibition to cell cycle arrest.

Mechanism of Action: ALKBH1 Inhibition

A notable mechanism involves the inhibition of DNA demethylases like ALKBH1 (AlkB Homolog 1), an enzyme implicated in gastric cancer. Certain 1H-pyrazole-4-carboxylic acid derivatives have been identified as highly potent ALKBH1 inhibitors.[8] The pyrazole's nitrogen atoms and the carboxylic acid group are crucial for chelating the metal ion (Mn²⁺) in the enzyme's active site, which is essential for its inhibitory activity.[8]

Caption: Inhibition of the Prostaglandin Synthesis Pathway.

SAR and In Vivo Efficacy

Studies on novel pyrazole-pyrazoline derivatives have shown that structural modifications significantly impact efficacy. [9]* Functional Groups: Incorporating amide or ester functionalities can enhance both anti-inflammatory and analgesic profiles. [9]* Alkyl Chains: Extending the length of alkyl chains on the scaffold has been shown to improve anti-inflammatory activity. [9]* In Vivo Models: In the carrageenan-induced rat paw edema model, a standard for evaluating anti-inflammatory agents, certain pyrazole derivatives demonstrated edema inhibition comparable to or better than reference drugs like Indomethacin. [9][10]

Antimicrobial and Antifungal Activity

The rise of drug-resistant pathogens necessitates the development of new antimicrobial agents. Pyrazole carboxylic acid and its derivatives have demonstrated broad-spectrum activity against various bacteria and fungi. [5][11][12]

Mechanism of Action

The precise mechanisms can vary, but they often involve the disruption of essential cellular processes in the microorganism. For antifungal agents, a key target is the succinate dehydrogenase (SDH) enzyme in the mitochondrial electron transport chain. Molecular docking studies of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides have shown that the carbonyl oxygen of the amide can form crucial hydrogen bonds with amino acid residues (TYR58, TRP173) in the active site of SDH, leading to enzyme inhibition and fungal death. [13]

Spectrum of Activity

-

Antibacterial: Derivatives have shown activity against both Gram-positive (e.g., Staphylococcus aureus, Bacillus cereus) and Gram-negative (Escherichia coli) bacteria. [5][14][15]* Antifungal: Significant inhibitory effects have been observed against pathogenic fungi, including various Candida species (C. albicans, C. tropicalis) and phytopathogenic fungi. [11][13]

Quantitative Data on Antimicrobial Activity

| Compound Class | Organism | Activity Metric | Value (µg/mL) | Reference |

| Pyrazole-3-carboxamide deriv. | Bacillus cereus | MIC | 128 | [5] |

| Pyrazolo[3,4-d]pyridazinone deriv. | Bacillus cereus | MIC | 32 | [14] |

| Pyrazole-dimedone deriv. | S. aureus | MIC | 16 | [12] |

| Pyrazole-3-carboxylic acid deriv. | Candida species | - | Good Inhibition | [11][12] |

Antiviral Activity

Pyrazole derivatives are also recognized for their antiviral properties. [2][3]A significant area of research has been the development of inhibitors for the dengue virus (DENV).

Mechanism of Action: DENV Protease Inhibition

Pyrazole-3-carboxylic acid derivatives have been discovered as novel inhibitors of the DENV NS2B-NS3 protease, an enzyme essential for viral replication. [16][17]By occupying the active site and blocking its function, these compounds prevent the processing of the viral polyprotein, thereby halting the viral life cycle. This research has led to lead compounds with potent antiviral activity against DENV-2, with EC₅₀ values as low as 4.1 µM and negligible cytotoxicity. [16][17]

Experimental Protocols & Methodologies

Scientific integrity requires robust and reproducible experimental methods. This section details standardized protocols for the synthesis and biological evaluation of pyrazole carboxylic acid derivatives.

General Synthesis of Pyrazole Carboxylic Acid Derivatives

A common and versatile method for synthesizing the pyrazole core is through the condensation reaction of a 1,3-dicarbonyl compound (or its equivalent) with a hydrazine derivative. [5][18] Protocol: Synthesis of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate [5]

-

Step 1: Intermediate Formation. To a solution of sodium ethoxide, add diethyl oxalate and a substituted acetophenone. This reaction forms an ethyl-2,4-dioxo-4-phenylbutanoate intermediate.

-

Step 2: Cyclization. Prepare a suspension of the dioxo-ester intermediate from Step 1.

-

Step 3: Hydrazine Addition. Add hydrazine hydrate in the presence of glacial acetic acid to the suspension.

-

Step 4: Reflux. Reflux the reaction mixture for the appropriate time (e.g., 5-8 hours), monitoring progress with Thin-Layer Chromatography (TLC).

-

Step 5: Isolation. After the reaction is complete, cool the mixture and pour it into ice water. The precipitated solid is collected by filtration.

-

Step 6: Purification. The crude product is washed, dried, and recrystallized from a suitable solvent (e.g., ethanol) to yield the pure pyrazole carboxylate derivative.

-

Step 7: Characterization. Confirm the structure of the final compound using spectroscopic methods such as IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry. [19][20]

Caption: General workflow for synthesis and purification.

Protocol: In Vitro Antimicrobial Susceptibility Testing (MIC Determination)

The microdilution method is a standard assay to determine the Minimum Inhibitory Concentration (MIC) of a compound. [15]

-

Preparation: Prepare a stock solution of the test pyrazole derivative in a suitable solvent (e.g., DMSO).

-

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi).

-

Inoculation: Add a standardized inoculum of the target microorganism to each well.

-

Controls: Include a positive control (microorganism in medium, no compound) and a negative control (medium only).

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24h for bacteria).

-

Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Protocol: In Vitro Anticancer Cell Viability (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability. [5][21]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the pyrazole derivative and incubate for a set period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculation: Cell viability is expressed as a percentage relative to untreated control cells. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be calculated from the dose-response curve.

Conclusion and Future Directions

Pyrazole carboxylic acid derivatives represent a privileged and highly versatile scaffold in drug discovery. [2][5]Their demonstrated efficacy across a wide spectrum of biological activities—including anticancer, anti-inflammatory, antimicrobial, and antiviral—confirms their importance to medicinal chemists. [3][22]The synthetic accessibility of this core allows for extensive exploration of structure-activity relationships, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. Future research should focus on leveraging computational tools for rational design, exploring novel biological targets, and developing hybrid molecules that combine the pyrazole core with other pharmacophores to achieve multi-targeting effects or overcome drug resistance. [7]The continued investigation of this remarkable class of compounds holds immense potential for the development of next-generation therapeutics.

References

-

Cetin, A. (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Mini-Reviews in Organic Chemistry, 18(1), 93-109. [Link]

-

Cetin, A. (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Mini-Reviews in Organic Chemistry, 18(1), 93-109. [Link]

-

Nitsche, C., et al. (2025). Discovery of Pyrazole-3-Carboxylic Acid Derivatives as Dengue Virus Protease Inhibitors with Antiviral Activity. ACS Medicinal Chemistry Letters, 16(8), 1592-1600. [Link]

-

Lan, R., et al. (n.d.). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of Medicinal Chemistry. [Link]

-

Cetin, A. (2025). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. ResearchGate. [Link]

-

Bildirici, I., et al. (2014). Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives. European Journal of Medicinal Chemistry, 78, 86-96. [Link]

-

Wang, Q., et al. (2024). Structural Optimization and Structure–Activity Relationship of 1H-Pyrazole-4-carboxylic Acid Derivatives as DNA 6mA Demethylase ALKBH1 Inhibitors and Their Antigastric Cancer Activity. Journal of Medicinal Chemistry. [Link]

-

Nitsche, C., et al. (2025). Discovery of Pyrazole-3-Carboxylic Acid Derivatives as Dengue Virus Protease Inhibitors with Antiviral Activity. ACS Medicinal Chemistry Letters. [Link]

-

Barakat, A., et al. (2021). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules, 26(18), 5696. [Link]

-

Cooper, A., et al. (2017). 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents. Bioorganic & Medicinal Chemistry Letters, 27(19), 4575-4579. [Link]

-

Wang, Z., et al. (n.d.). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Molecules. [Link]

-

Sharma, V., et al. (2024). From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. Drug Discovery Update. [Link]

-

Sonawane, K., & Kolsure, A. (n.d.). Synthesis of Pyrazole Compounds by Using Sonication Method. International Journal of Scientific Research in Science and Technology. [Link]

-

Mengeş, N., & Bildirici, I. (2018). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. Artuklu Kaime. [Link]

-

Cetin, A., et al. (n.d.). The MICs of antibacterial activity of the newly synthesized pyrazole derivatives compounds. ResearchGate. [Link]

-

Cetin, A. (2020). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. ResearchGate. [Link]

-

Marinescu, M., & Zalaru, C.M. (2021). Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. Recent Trends in Biochemistry. [Link]

-

Tambe, S., et al. (2024). Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks, 14(6), 2816-2822. [Link]

-

Mphahlele, M.J., et al. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega. [Link]

-

Yadav, P., et al. (2023). Mini review on anticancer activities of Pyrazole Derivatives. International Journal of Novel Research and Development. [Link]

-

Pontiki, E., & Hadjipavlou-Litina, D. (2021). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Molecules, 26(11), 3141. [Link]

-

Al-Abdullah, E.S., et al. (n.d.). Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. Journal of Chemistry. [Link]

-

Gomaa, A.M., et al. (2022). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 27(10), 3044. [Link]

-

Ali, N., et al. (2025). Pyrazole–pyrazoline derivatives as next-generation anti-inflammatory agents. Drug Discovery World. [Link]

-

(2022). Pyrazole as an anti-inflammatory scaffold: A comprehensive review. ResearchGate. [Link]

-

Angeli, A., et al. (n.d.). Structure–activity relationship summary of tested compounds. ResearchGate. [Link]

-

Al-Warhi, T., et al. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Advances. [Link]

-

Kumar, S., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega, 8(30), 27011–27021. [Link]

-

Li, Y., et al. (2016). Design, Synthesis, and Biological Evaluation of Pyrazole Derivatives. Chemical Biology & Drug Design, 87(5), 673-679. [Link]

-

Kumar, G., et al. (2013). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Bioorganic & Medicinal Chemistry Letters, 23(10), 2944-2948. [Link]

-

da Silva, C.F., et al. (2021). Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. Molecules, 26(16), 4983. [Link]

-

(n.d.). Fig. 1. Biological activity of pyrazoles derivatives and experimental... ResearchGate. [Link]

Sources

- 1. jchr.org [jchr.org]

- 2. Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biologica...: Ingenta Connect [ingentaconnect.com]

- 3. benthamdirect.com [benthamdirect.com]

- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ijnrd.org [ijnrd.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. news-medical.net [news-medical.net]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. meddocsonline.org [meddocsonline.org]

- 13. Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides [mdpi.com]

- 14. dergipark.org.tr [dergipark.org.tr]

- 15. researchgate.net [researchgate.net]

- 16. Discovery of Pyrazole-3-Carboxylic Acid Derivatives as Dengue Virus Protease Inhibitors with Antiviral Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Synthesis of Pyrazole Compounds by Using Sonication Method – Oriental Journal of Chemistry [orientjchem.org]

- 19. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 20. pubs.acs.org [pubs.acs.org]

- 21. pubs.acs.org [pubs.acs.org]

- 22. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Spectroscopic Analysis of 3-(4-methylphenyl)-1H-pyrazole-5-carboxylic Acid

Foreword: The Analytical Imperative

In the landscape of modern drug discovery and materials science, pyrazole derivatives are foundational scaffolds.[1] Their utility as versatile intermediates in the synthesis of bioactive molecules, including anti-inflammatory agents and agrochemicals, is well-documented.[2][3][4] The subject of this guide, 3-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid, is a prime example of such a crucial building block. Its precise chemical structure dictates its reactivity and potential biological activity. Therefore, unambiguous structural confirmation is not merely a procedural step but a prerequisite for any meaningful research and development.

This guide provides a comprehensive, in-depth analysis of the core spectroscopic techniques required to fully characterize this molecule. Moving beyond a simple recitation of data, we will explore the causal relationships between the molecular structure and its spectral output, offering insights grounded in field-proven experience. The methodologies described herein are designed to be self-validating, ensuring a high degree of confidence in the analytical results for researchers, scientists, and drug development professionals.

Molecular Structure and Inherent Dynamics: The Role of Tautomerism

Before delving into the spectra, it is critical to understand the molecule's structure and its dynamic nature in solution. The compound consists of a pyrazole ring substituted with a 4-methylphenyl (tolyl) group at the C3 position and a carboxylic acid group at the C5 position.

Caption: Plausible fragmentation pathways for this compound in EI-MS.

Expert Insight: The loss of a mass unit of 45 (•COOH) is one of the most reliable fragmentation patterns for identifying a carboxylic acid. [5]The observation of a strong peak at m/z 91 is highly suggestive of a tolyl or benzyl-type substructure, as it corresponds to the formation of the very stable tropylium cation. [6]

Conclusion: A Unified Spectroscopic Portrait

No single analytical technique can provide absolute structural proof. True analytical confidence is achieved through the convergence of evidence from multiple, orthogonal methods. The ¹H and ¹³C NMR spectra define the precise carbon-hydrogen framework and connectivity. FT-IR spectroscopy unequivocally confirms the presence of the critical carboxylic acid and N-H functional groups. Finally, mass spectrometry validates the molecular weight and supports the proposed structure through predictable fragmentation patterns.

Together, these spectroscopic analyses provide a cohesive and self-validating portrait of this compound, enabling researchers to proceed with confidence in their synthetic and developmental endeavors.

References

- Technical Support Center: Interpreting Complex NMR Spectra of Pyrazole Derivatives - Benchchem.

- A Comparative Guide to the Spectroscopic Analysis of Substituted Pyrazole Compounds - Benchchem.

-

Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches - New Journal of Chemistry (RSC Publishing). Available at: [Link]

- Pyrazoles are unique ligands that have attracted significant research attention due to extensive use of their derivatives in transition metal coordination chemistry. - New Journal of Chemistry (RSC Publishing).

-

FT-IR spectrum of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid molecule. - ResearchGate. Available at: [Link]

-

Raman, FT‐IR, and DFT studies of 3,5‐pyrazoledicarboxylic acid and its Ce(III) and Nd(III) complexes - ResearchGate. Available at: [Link]

-

1H and 13C NMR Spectra - The Royal Society of Chemistry. Available at: [Link]

-

mass spectra - fragmentation patterns - Chemguide. Available at: [Link]

-

5-((8-Hydroxyquinolin-5-yl)diazenyl)-3-methyl-1H-pyrazole-4-carboxylic Acid - Semantic Scholar. Available at: [Link]

-

Scheme 19. Fragmentation of 3(5)-methyl-5(3)-nitropyrazole 31. - ResearchGate. Available at: [Link]

-

Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. Available at: [Link]

-

3-Methyl-1-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid | 885-46-1 - J&K Scientific. Available at: [Link]

Sources

- 1. Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. jk-sci.com [jk-sci.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chemguide.co.uk [chemguide.co.uk]

The Pyrazole Scaffold: A Privileged Core in Modern Drug Discovery and its Therapeutic Targets

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Ascendancy of the Pyrazole Moiety in Medicinal Chemistry

The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry.[1] Its remarkable versatility allows it to serve as a bioisostere for other aromatic rings like benzene, often leading to improved physicochemical properties such as enhanced solubility and reduced lipophilicity.[2] The unique electronic distribution and the ability of its nitrogen atoms to act as both hydrogen bond donors and acceptors contribute to its capacity to interact with a wide array of biological targets.[2] This has led to the development of numerous pyrazole-containing drugs approved by the FDA for a broad spectrum of clinical conditions, including inflammation, cancer, and neurological disorders.[2][3] This guide provides a comprehensive overview of the key therapeutic targets of pyrazole compounds, delving into their mechanisms of action, structure-activity relationships, and the experimental methodologies crucial for their validation.

Part 1: Key Therapeutic Target Classes for Pyrazole Compounds

The pharmacological diversity of pyrazole derivatives is reflected in the wide range of biological targets they modulate.[4] This section will explore the most significant classes of these targets, highlighting the role of the pyrazole core in achieving desired therapeutic effects.

Protein Kinases: Precision Targeting in Oncology and Beyond

Protein kinases, enzymes that regulate a vast number of cellular processes, are prominent targets for pyrazole-based inhibitors, particularly in the field of oncology.[5] The pyrazole scaffold is a key structural component in numerous kinase inhibitors, where it often forms critical hydrogen bonds and hydrophobic interactions within the ATP-binding pocket of the enzyme.[5]

Key Kinase Targets:

-

Cyclin-Dependent Kinases (CDKs): Pyrazole derivatives have been developed as potent inhibitors of CDKs, which are crucial for cell cycle regulation.[6] By targeting CDKs, these compounds can induce cell cycle arrest and apoptosis in cancer cells. For instance, certain pyrazolo[1,5-a]pyrimidine compounds have shown significant cytotoxic activity against various cancer cell lines by inhibiting CDK2.[6]

-

PI3K/AKT Pathway: The PI3K/AKT signaling pathway is frequently dysregulated in cancer, promoting cell survival and proliferation. Novel pyrazole carbaldehyde derivatives have been identified as potent PI3 kinase inhibitors, demonstrating excellent cytotoxicity against breast cancer cells.[6]

-

MAPK/ERK Pathway: This pathway is another critical regulator of cell growth and differentiation. Pyrazole-containing compounds have been designed to target kinases within this pathway, such as haspin kinase, which is overexpressed in some cancers.[6]

-

c-Jun N-terminal Kinase (JNK): JNKs are involved in inflammatory responses, and pyrazole derivatives bearing an amide group have been synthesized as potent JNK-1 inhibitors with anti-inflammatory activity.[7]

-

Vascular Endothelial Growth Factor Receptor (VEGFR): Pyrazole compounds are key components of multi-targeted kinase inhibitors that block angiogenesis, a crucial process for tumor growth.[8] Axitinib, a pyrazole-containing drug, is a potent inhibitor of VEGFR.[3]

-

Bruton's Tyrosine Kinase (BTK) and PIM-1 Kinase: Pyrazole-based inhibitors have also been developed to target BTK and PIM-1 kinase, which are implicated in various hematological malignancies.[9]

Quantitative Data on Pyrazole-Based Kinase Inhibitors:

| Compound Class | Target Kinase | IC50 Value | Cell Line | Reference |

| Pyrazolo[1,5-a]pyrimidine | CDK2 | 10.05 µM | HepG2 | [6] |

| Pyrazole Carbaldehyde | PI3 Kinase | 0.25 µM | MCF7 | [6] |

| Pyrazolo[4,3-f]quinoline | Haspin Kinase | 1.7 µM | HCT116 | [6] |

| Pyrazole Amide | JNK-1 | < 10 µM | - | [7] |

| Pyrazole Derivative | EGFR Tyrosine Kinase | 0.26 µM | - | [10] |

| Pyrazole Derivative | HER-2 Tyrosine Kinase | 0.20 µM | - | [10] |

Cyclooxygenase (COX): Modulating the Inflammatory Response

The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are key players in the inflammatory cascade, responsible for the synthesis of prostaglandins.[11] Pyrazole-containing compounds, most notably the coxib class of non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib, are potent and selective inhibitors of COX-2.[2][12] The pyrazole ring in these drugs plays a crucial role in binding to the active site of the COX-2 enzyme.[2]

Recent research has focused on designing novel pyrazole derivatives with improved COX-2 selectivity and reduced cardiovascular side effects.[13] Some of these compounds have also demonstrated potential as anticancer agents due to the link between inflammation and cancer.[14] For example, certain pyrazole-based compounds have been shown to induce cell cycle arrest and apoptosis in cancer cells.[14]

Quantitative Data on Pyrazole-Based COX Inhibitors:

| Compound | Target | IC50 Value | Selectivity Index (COX-1/COX-2) | Reference |

| Celecoxib | COX-2 | - | High | [15] |

| Pyrazole with hydroxymethyl group | COX-2 | 0.036 mM | 297 | [12] |

| Pyrazole-triazole hybrid (7a) | COX-2 | - | 27.56 | [13] |

| Pyrazole Derivative (11) | COX-2 | 0.043 µM | - | [14] |

Cannabinoid Receptors (CB1 and CB2): Targeting the Endocannabinoid System

The cannabinoid receptors, CB1 and CB2, are part of the endocannabinoid system, which is involved in regulating a wide range of physiological processes.[16] Pyrazole-based compounds have been extensively studied as modulators of these receptors. Rimonabant, a pyrazole derivative, was the first selective CB1 receptor antagonist to be approved for the treatment of obesity, although it was later withdrawn due to psychiatric side effects.[16]

The pyrazole scaffold is a key feature in many cannabinoid receptor ligands, and structure-activity relationship (SAR) studies have identified key structural requirements for potent and selective binding.[17][18] Current research is focused on developing peripherally restricted CB1 antagonists to avoid central nervous system side effects, as well as selective CB2 receptor agonists for the treatment of inflammatory and neuropathic pain.[19][20]

GABA-A Receptors: Modulating Neuronal Inhibition

The γ-aminobutyric acid type A (GABA-A) receptor is the major inhibitory neurotransmitter receptor in the central nervous system.[21] Pyrazole derivatives have been identified as modulators of GABA-A receptor function.[22] Some aryl pyrazoles have been shown to potentiate GABA-evoked chloride currents, suggesting potential applications as anxiolytics or anticonvulsants.[22] The interaction of these compounds with the GABA-A receptor appears to involve the benzodiazepine binding site.[22] Further research is ongoing to explore the therapeutic potential of pyrazole-based GABA-A receptor modulators.[21][23][24]

Part 2: Experimental Protocols for Target Validation

The identification and validation of therapeutic targets are critical steps in the drug discovery process.[25] This section provides detailed, step-by-step methodologies for key experiments used to validate the interaction of pyrazole compounds with their targets.

Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol outlines a common method for assessing the inhibitory activity of pyrazole compounds against a target kinase.[25][26]

Methodology:

-

Reagent Preparation:

-

Prepare a kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

-

Dilute the target kinase enzyme and the specific substrate peptide in the kinase reaction buffer to the desired concentrations.

-

Prepare a solution of ATP in the kinase reaction buffer.

-

-

Compound Preparation:

-

Serially dilute the test pyrazole compounds in DMSO to create a range of concentrations.

-

-

Kinase Reaction:

-

In a 96-well plate, add 2 µL of the diluted pyrazole compound or DMSO (vehicle control).

-

Add 10 µL of the diluted kinase enzyme to each well. For the "no enzyme" control, add 10 µL of kinase buffer.

-

Initiate the kinase reaction by adding 10 µL of the ATP solution.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

-

-

Detection:

-

Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit (Promega) according to the manufacturer's instructions.

-

-

Data Analysis:

-

Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

-

Protocol: Cell Viability Assay (MTT Assay)

This assay is used to assess the effect of pyrazole compounds on the proliferation and viability of cancer cells.[25][27]

Methodology:

-

Cell Seeding:

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

-

-

Compound Treatment:

-

Treat the cells with various concentrations of the pyrazole compounds for a specified period (e.g., 48 or 72 hours).

-

-

MTT Addition:

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

-

Formazan Solubilization:

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each treatment group relative to the untreated control.

-

Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

-

Protocol: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm the direct binding of a compound to its target protein within a cellular environment.[25][28]

Methodology:

-

Cell Treatment:

-

Treat intact cells or cell lysates with the pyrazole compound or vehicle control.

-

-

Heat Shock:

-

Heat the treated samples at a range of temperatures for a defined period (e.g., 3 minutes).

-

-

Cell Lysis and Protein Separation:

-

Lyse the cells and separate the soluble protein fraction from the precipitated proteins by centrifugation.

-

-

Protein Detection:

-

Analyze the amount of the target protein remaining in the soluble fraction using Western blotting or other protein detection methods.

-

-

Data Analysis:

-

Plot the amount of soluble target protein as a function of temperature for both the treated and untreated samples. A shift in the melting curve in the presence of the compound indicates direct target engagement.

-

Part 3: Visualizing Pathways and Workflows

Diagrams are essential for illustrating complex biological pathways and experimental procedures. The following Graphviz diagrams visualize a simplified kinase signaling pathway and a general workflow for target validation.

Diagram: Simplified Kinase Signaling Pathway

Caption: General workflow for pyrazole compound target validation.

Conclusion

The pyrazole scaffold continues to be a cornerstone in the development of novel therapeutics, demonstrating remarkable versatility in targeting a diverse array of proteins implicated in various diseases. From the well-established role in COX inhibition to the ever-expanding landscape of kinase modulation and the nuanced interactions with cannabinoid and GABA-A receptors, pyrazole-containing compounds offer a rich field for further exploration. The integration of robust target validation methodologies, from initial high-throughput screening to in-cell target engagement assays, is paramount to successfully translating the potential of these compounds into clinically effective drugs. As our understanding of the complex interplay between the pyrazole core and its biological targets deepens, we can anticipate the emergence of next-generation therapeutics with enhanced efficacy and safety profiles.

References

- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (URL: )

- Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflamm

- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - MDPI. (URL: )

- Orthogonal Validation of Screening Hits for Pyrazole Compounds: A Compar

-

Tricyclic Pyrazole-Based Compounds as Useful Scaffolds for Cannabinoid CB1/CB2 Receptor Interaction - PMC - PubMed Central. (URL: [Link])

-

Pyrazole: an emerging privileged scaffold in drug discovery - PMC - PubMed Central. (URL: [Link])

-

The Role of Pyrazole Derivatives in Modern Drug Discovery. (URL: [Link])

-

The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - MDPI. (URL: [Link])

-

Pyrazole: an Emerging Privileged Scaffold in Drug Discovery | Request PDF - ResearchGate. (URL: [Link])

-

Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. (URL: [Link])

-

Pyrazole derivatives as potent inhibitors of c-Jun N-terminal kinase: synthesis and SAR studies - PubMed. (URL: [Link])

-

Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI. (URL: [Link])

-

Differential modulation of GABA(A) receptor function by aryl pyrazoles - PubMed. (URL: [Link])

-

Pyrazole-containing kinase inhibitors targeting BRAFV600E, BTK, PIM-1,... - ResearchGate. (URL: [Link])

-

Discovery of 1,3-Disubstituted Pyrazole Peripheral Cannabinoid Receptor Partial Agonists - PMC - PubMed Central. (URL: [Link])

-

Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PMC - NIH. (URL: [Link])

-

A Highly Potent, Orally Bioavailable Pyrazole-Derived Cannabinoid CB2 Receptor- Selective Full Agonist for In Vivo Studies - PubMed Central. (URL: [Link])

-

Pyrazoles have a multifaceted anti-inflammatory effect targeting prostaglandin E2, cyclooxygenases and leukocytes' oxidative burst - PubMed. (URL: [Link])

-

Optimization of pyrazole-based compounds with 1,2,4-triazole-3-thiol moiety as selective COX-2 inhibitors cardioprotective drug candidates: Design, synthesis, cyclooxygenase inhibition, anti-inflammatory, ulcerogenicity, cardiovascular evaluation, and molecular modeling studies - PubMed. (URL: [Link])

-

Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition - PubMed. (URL: [Link])

-

Synthesis and Biological Evaluation of the Pyrazole Class of Cyclooxygenase- 2-Inhibitors. (URL: [Link])

-

Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - Frontiers. (URL: [Link])

-

Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders | ACS Omega - ACS Publications. (URL: [Link])

-

Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells - PMC - PubMed Central. (URL: [Link])

-

Review: Anticancer Activity Of Pyrazole - International Journal of Pharmaceutical Sciences. (URL: [Link])

-

Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives - International Journal of Pharmaceutical Sciences Review and Research. (URL: [Link])

-

3,8-Disubstituted Pyrazolo[1,5-a]quinazoline as GABA A Receptor Modulators: Synthesis, Electrophysiological Assays, and Molecular Modelling Studies - MDPI. (URL: [Link])

-

Pyrazolopyridinones as functionally selective GABA(A) ligands | Request PDF. (URL: [Link])

-

GABAA Receptor Modulators with a Pyrazolo[1,5-a]quinazoline Core: Synthesis, Molecular Modelling Studies and Electrophysiological Assays - PubMed. (URL: [Link])

-

GABAA Receptor Modulators with a Pyrazolo[1,5-a]quinazoline Core: Synthesis, Molecular Modelling Studies and Electrophysiological Assays - MDPI. (URL: [Link])

-

Examples of pyrazole‐containing drugs and their pharmacological activities. - ResearchGate. (URL: [Link])

-

Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids | ACS Omega - ACS Publications. (URL: [Link])

-

Target Identification of a Class of Pyrazolone Protein Aggregation Inhibitor Therapeutics for Amyotrophic Lateral Sclerosis - PubMed Central. (URL: [Link])

-

Biological Validation of Novel Polysubstituted Pyrazole Candidates with in Vitro Anticancer Activities - MDPI. (URL: [Link])

-

Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids - NIH. (URL: [Link])

Sources

- 1. researchgate.net [researchgate.net]

- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Pyrazole derivatives as potent inhibitors of c-Jun N-terminal kinase: synthesis and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Pyrazoles have a multifaceted anti-inflammatory effect targeting prostaglandin E2, cyclooxygenases and leukocytes' oxidative burst - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review | MDPI [mdpi.com]

- 13. Optimization of pyrazole-based compounds with 1,2,4-triazole-3-thiol moiety as selective COX-2 inhibitors cardioprotective drug candidates: Design, synthesis, cyclooxygenase inhibition, anti-inflammatory, ulcerogenicity, cardiovascular evaluation, and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]